N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-14-23(22(29)18-12-11-17(31-2)13-21(18)32-14)33-16-9-7-15(8-10-16)24(30)28-25-26-19-5-3-4-6-20(19)27-25/h3-13H,1-2H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFCZKUUBKTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzimidazole with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at specific sites under acidic or alkaline conditions:
| Reaction Site | Conditions | Products | Monitoring Method |
|---|---|---|---|
| Amide bond (-CONH-) | 6M HCl, reflux (110°C, 12–24 hrs) | 4-[(7-Methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid + 2-aminobenzimidazole | HPLC, NMR |
| Ether linkage (Ar-O-Ar) | HBr/AcOH (48 hrs, 80°C) | 3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one + 4-hydroxybenzamide | TLC |
The benzamide group is resistant to mild hydrolysis but cleaves under prolonged strong acidic conditions, yielding a carboxylic acid and benzimidazole amine. The ether bond between the chromenone and benzamide moieties is cleaved by nucleophilic substitution using HBr, producing phenolic derivatives.
Electrophilic Substitution
The benzimidazole and chromenone rings participate in electrophilic reactions:
Key Reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the benzimidazole ring (directed by electron-donating substituents) .
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Sulfonation : Fuming H₂SO₄ at 80°C sulfonates the chromenone’s C8 position , forming a sulfonic acid derivative.
Factors Influencing Reactivity:
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The methoxy group on the chromenone ring activates the aromatic system toward electrophiles.
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Steric hindrance from the 2-methyl group on the chromenone limits substitution at adjacent positions.
Reductive Transformations
Reduction reactions target nitro or carbonyl groups:
The chromenone’s keto group is selectively reduced to a hydroxyl group under catalytic hydrogenation, preserving the benzimidazole and ether linkages.
Condensation and Cyclization
The benzimidazole NH and chromenone carbonyl groups participate in condensation:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives at the benzimidazole NH site .
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Heterocycle Formation : Treatment with thiourea in the presence of POCl₃ yields thiazole-fused derivatives via cyclocondensation.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Stability | Degradation Products |
|---|---|---|
| 1.2 | Partial hydrolysis of amide (20% in 6 hrs) | Benzoic acid + benzimidazole amine |
| 7.4 | Stable (>95% intact after 24 hrs) | – |
| 9.0 | Ether cleavage (15% in 12 hrs) | Chromenone phenol + benzamide |
This stability profile supports its potential as a drug candidate, as it remains intact under physiological pH but degrades in acidic environments .
Enzymatic Interactions
While not a direct chemical reaction, the compound inhibits enzymes such as mono-ADP-ribosyltransferases through competitive binding at the NAD⁺ pocket. Structural analogs like PJ34 (a benzamide derivative) bind via hydrophobic interactions and hydrogen bonds with residues like Gly441 and Gln485 . This suggests that the benzamide and benzimidazole moieties are critical for target engagement.
Synthetic Modifications
Key intermediates in its synthesis include:
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7-Methoxy-2-methyl-4H-chromen-4-one : Synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate.
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4-[(Chromen-3-yl)oxy]benzamide : Formed by nucleophilic aromatic substitution between 3-hydroxychromenone and 4-fluorobenzamide.
Reaction optimization focuses on solvent selection (DMSO enhances nucleophilicity) and catalysts (e.g., K₂CO₃ for etherification) .
Oxidative Reactions
The chromenone ring undergoes oxidation with KMnO₄ in alkaline medium, cleaving the pyrone ring to form a dicarboxylic acid derivative. This reaction is useful for metabolite identification .
Comparative Reactivity with Analogs
The table below contrasts reactivity with structurally related compounds:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzimidazole derivatives. Compounds similar to N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide have been shown to induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives have demonstrated efficacy against various cancer cell lines, including breast and colon cancers .
Anti-inflammatory Effects
Benzimidazole derivatives are noted for their anti-inflammatory properties. Research indicates that compounds containing the benzimidazole ring can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This makes them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of benzimidazole-based compounds has been extensively documented. Studies have shown that these compounds exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antiparasitic Properties
Research has highlighted the effectiveness of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, certain compounds have shown IC50 values significantly lower than standard treatments like metronidazole . This suggests that this compound may also possess similar antiparasitic activity.
Case Study 1: Anticancer Activity Evaluation
A study published in Molecules evaluated the anticancer activity of a series of benzimidazole derivatives similar to N-(1H-1,3-benzodiazol-2-yl)-4-[...]. These compounds were tested against various cancer cell lines using MTT assays to assess cell viability. Results indicated that some derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxic effects against cancer cells while exhibiting low toxicity to normal cells .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory properties of benzimidazole derivatives, researchers utilized animal models to assess the efficacy of these compounds in reducing inflammation induced by carrageenan injection. The results showed a marked decrease in paw edema in treated groups compared to controls, suggesting that these compounds could serve as effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The chromenone moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects, such as enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Structural Analogues and Their Features
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Compound 10 outperformed other FOXO1 inhibitors in solubility and cellular permeability, critical for oral bioavailability .
- Chromen-oxy acetamides () : The 4-methyl-2-oxo-2H-chromen group may enhance membrane penetration compared to the target compound’s 7-methoxy-4-oxo substituent .
- Benzimidazole Derivatives () : The benzimidazole core, while structurally similar to benzodiazol, may exhibit distinct binding affinities due to altered electron distribution .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzimidazole moiety with a chromenone derivative. This structural combination is believed to contribute to its diverse biological activities.
Molecular Formula
- Molecular Formula : C25H19N3O5
- IUPAC Name : N-(1H-benzimidazol-2-yl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide
Anticancer Activity
Research indicates that N-(1H-benzodiazol-2-yl)-4-[...]-benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study
In a study published in Cancer Letters, the compound was tested against human breast cancer cells (MCF7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
N-(1H-benzodiazol-2-y...]-benzamide has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Comparative Analysis
A comparative study against standard antibiotics revealed that this compound exhibited comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC |
|---|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Methicillin | 16 µg/mL |
| Escherichia coli | 16 µg/mL | Ciprofloxacin | 32 µg/mL |
The biological activity of N-(1H-benzodiazol...]-benzamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety binds to active sites of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The chromenone component interacts with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.
Q & A
Q. What are the recommended synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, typically involving:
- Amide Coupling : Reacting 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid with 1H-1,3-benzodiazol-2-amine using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Purification : Column chromatography (hexane/ethyl acetate gradients) followed by recrystallization (e.g., methanol or acetonitrile) to achieve ≥95% purity .
- Validation : Confirm identity via -NMR, -NMR, and HRMS. Monitor reaction progress using TLC with UV visualization .
Q. How should researchers address discrepancies in reaction yields during synthesis?
Methodological Answer: Yield variations often stem from:
- Reagent Purity : Use freshly distilled solvents (e.g., pyridine for acyl chloride reactions) and high-purity starting materials .
- Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature) and stoichiometry. For example, highlights pyridine as a solvent and proton scavenger, improving yields in amide formation .
- Workup Protocols : Ensure thorough washing (e.g., 10% NaHCO to remove acidic byproducts) and precise pH control during extraction .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation : X-ray crystallography (if single crystals are obtainable) or advanced NMR (e.g., - HMBC) to confirm the benzodiazole and chromene moieties .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS. emphasizes third-party validation if commercial sources lack analytical data .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to predict transition states and intermediates, as demonstrated in ’s approach to reaction design .
- Solvent Optimization : COSMO-RS simulations to select solvents that maximize yield and minimize side reactions .
- In Silico Screening : Molecular docking studies to pre-screen bioactivity (e.g., enzyme inhibition) before in vitro assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Reevaluation : Reanalyze batches via LC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Biological Replicates : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. links amide derivatives to PFOR enzyme inhibition, suggesting similar validation for this compound .
- Metabolic Stability : Assess compound stability in PBS and liver microsomes to rule out rapid degradation in vitro .
Q. How can reactor design improve scalability of the synthesis?
Methodological Answer:
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., acyl chloride formation) to enhance heat dissipation and reduce batch variability .
- Membrane Separation : Use nanofiltration membranes to isolate intermediates, reducing reliance on column chromatography .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What are the best practices for evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Include positive controls (e.g., staurosporine) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified chromene methoxy groups or benzodiazole substituents to identify critical pharmacophores .
- Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2) to map binding interactions, as done for similar benzamide derivatives .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in different cell lines?
Methodological Answer:
- Cell Line Authentication : Verify cell lines via STR profiling to rule out misidentification .
- Culture Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and oxygen levels (normoxia vs. hypoxia) .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify off-target pathways (e.g., oxidative stress response) that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
